
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Vue d'ensemble
Description
“6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 351327-32-7 . It has a molecular weight of 362.61 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylic acid . The InChI code is 1S/C16H9BrClNO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 362.61 . It should be stored at a temperature of 28 C . More specific physical and chemical properties are not provided in the sources retrieved.Applications De Recherche Scientifique
Antimicrobial and Antimalarial Applications
Antimicrobial and Antimalarial Agents : A study discusses the synthesis of derivatives from 6-bromo-2-chloroquinolin-3-carbaldehyde, closely related to the compound . These derivatives showed promising antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).
In Vitro Antimalarial Activity : Another research focused on thieno[3,4-c]quinoline derivatives, which include chloro compounds similar to 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, demonstrating significant in vitro antimalarial activity (Görlitzer et al., 2006).
Cancer Research
- Cytotoxic Activity and Cancer Research : Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which have structural similarities with the compound , have been synthesized and tested for cytotoxic activity against various carcinoma cell lines, showing significant anticancer activity (Bhatt et al., 2015).
Antibacterial Activity
Antibacterial Activity : Novel quinolone derivatives, closely related to 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, have been synthesized and shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Kumar et al., 2014).
Quinoline Derivatives as Antibacterial Agents : Research into new quinoline derivatives, which share structural features with the compound of interest, revealed antimicrobial properties against different microorganisms, highlighting their potential as antibacterial agents (Kumar & Kumar, 2021).
Photophysical Studies
- Photophysical Properties Study : Studies on azole-quinoline-based fluorophores, which include carboxylic acid derivatives similar to 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, have been conducted to understand their photophysical behaviors, potentially relevant for material science and optical applications (Padalkar & Sekar, 2014).
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRGQCSCQAFQBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362463 | |
| Record name | 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
CAS RN |
351327-32-7 | |
| Record name | 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





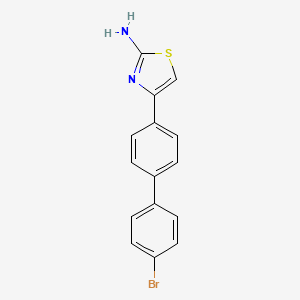

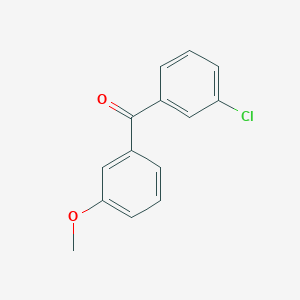

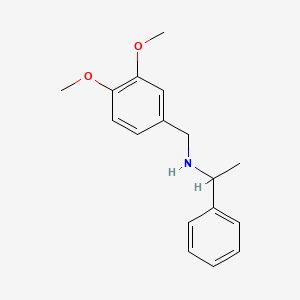
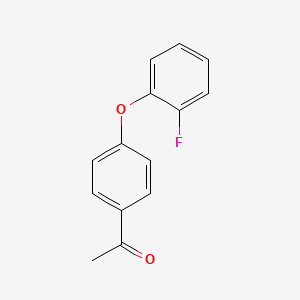
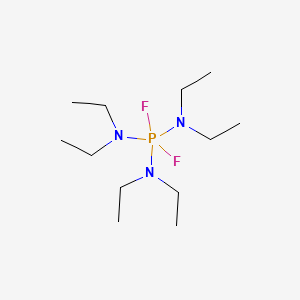

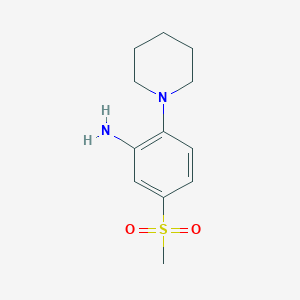

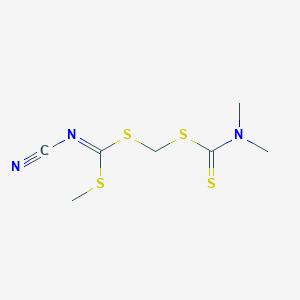
![Benzyl [3-oxo-3-(4-methylphenyl)prop-1-enyl]cyanocarbonimidodithioate](/img/structure/B1596912.png)